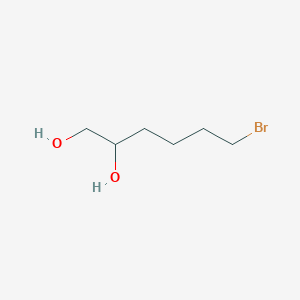
6-Bromohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromohexane-1,2-diol is an organic compound with the molecular formula C6H13BrO2 It is a brominated derivative of 1,2-hexanediol and is characterized by the presence of a bromine atom attached to the sixth carbon of the hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromohexane-1,2-diol can be synthesized through the bromination of 1,2-hexanediol. One common method involves refluxing 1,2-hexanediol with hydrobromic acid (HBr) in toluene at 80°C for 16 hours . This reaction selectively brominates the terminal carbon, yielding 6-bromo-1,2-hexanediol.
Industrial Production Methods
Industrial production of 6-bromo-1,2-hexanediol typically involves the use of hydrogen peroxide as an oxidizing agent and a specific iron salt as a catalyst . This method ensures high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromohexane-1,2-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form 1,2-hexanediol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 1,2-hexanediol.
Oxidation: Hexanoic acid or hexanal.
Reduction: 1,2-hexanediol.
Aplicaciones Científicas De Investigación
6-Bromohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and polymers
Mecanismo De Acción
The mechanism of action of 6-bromo-1,2-hexanediol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1-hexanol: Similar in structure but lacks the second hydroxyl group.
1,2-Hexanediol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
6-Bromohexane-1,2-diol is unique due to the presence of both a bromine atom and two hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis .
Propiedades
Número CAS |
251100-37-5 |
|---|---|
Fórmula molecular |
C6H13BrO2 |
Peso molecular |
197.07 g/mol |
Nombre IUPAC |
6-bromohexane-1,2-diol |
InChI |
InChI=1S/C6H13BrO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-5H2 |
Clave InChI |
LPVGZZSFMIEXDY-UHFFFAOYSA-N |
SMILES |
C(CCBr)CC(CO)O |
SMILES canónico |
C(CCBr)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















